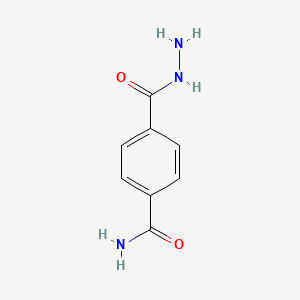

4-(Hydrazincarbonyl)benzamid

Übersicht

Beschreibung

4-(Hydrazinecarbonyl)benzamide is a chemical compound that is part of a broader class of hydrazinecarboxamide derivatives. These compounds have been studied for their potential applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors. The research on these compounds is driven by the concept of isosterism, which is the idea that molecules or groups with similar shapes and electron distributions can have similar biological activities.

Synthesis Analysis

The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are closely related to 4-(Hydrazinecarbonyl)benzamide, involves three synthetic approaches. These compounds are synthesized from 4-(trifluoromethyl)benzohydrazide and are characterized using spectral methods. The synthesis process is designed to explore the structure-activity relationship by varying the alkyl chain length from C1 to C18, which could provide insights into the optimization of the biological activity of these compounds .

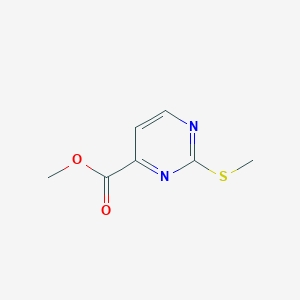

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. A structural investigation of related compounds, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, has been conducted. This analysis includes crystal structure analysis, which emphasizes the importance of strong and weak hydrogen bonds in the stability and interactions of the molecules. The variations in crystal packing, as revealed by Hirshfeld surface analysis and fingerprint plots, are significant for understanding how these compounds might interact with biological targets .

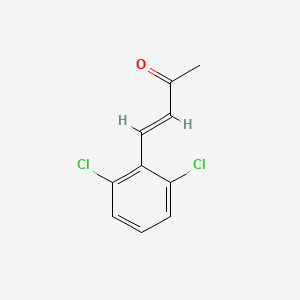

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarboxamide derivatives are inferred from their biological activity and molecular structure. The presence of the trifluoromethyl group and the variation in alkyl chain length affect the lipophilicity and, consequently, the biological activity of these compounds. The spectral characterization methods used in their synthesis provide information about their chemical properties, such as functional groups and molecular geometry. The avoidance of cytostatic properties on eukaryotic cell lines indicates that these compounds have a degree of selectivity, which is a desirable property in drug design .

Wissenschaftliche Forschungsanwendungen

Verbesserung der Pharmakokinetik

Benzamidderivate, einschließlich 4-(Hydrazincarbonyl)benzamid, werden oft auf ihr Potenzial untersucht, pharmakokinetische Profile zu verbessern. Dies beinhaltet die Verbesserung der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Arzneimitteln, um ihre Wirksamkeit zu erhöhen und Nebenwirkungen zu reduzieren .

Enzyminhibition

Diese Verbindungen können als sekundäre Pharmakophore wirken, die auf bestimmte Enzyme wie die lösliche Epoxidhydrolase (sEH) zielen, die an verschiedenen entzündlichen und schmerzhaften Prozessen beteiligt ist. Durch die Hemmung von sEH kann this compound zur Entwicklung neuer entzündungshemmender Medikamente beitragen .

Antioxidative Aktivität

Benzamidderivate haben sich als potenzielle Antioxidantien erwiesen. Diese Anwendung ist entscheidend für die Vorbeugung oxidativer Stress-bedingter Krankheiten durch Neutralisierung freier Radikale und reaktiver Sauerstoffspezies .

Antibakterielle Aktivität

Die antibakteriellen Eigenschaften von Benzamidverbindungen machen sie zu Kandidaten für die Entwicklung neuer Antibiotika. Sie wurden gegen verschiedene grampositive und gramnegative Bakterien getestet und zeigten Wirksamkeit bei der Bekämpfung bakterieller Infektionen .

Metallchelatisierung

Einige Benzamidverbindungen weisen eine Metallchelataktivität auf, die bei der Behandlung von metallbedingten Toxizitäten oder Erkrankungen nützlich sein kann, indem überschüssige Metallionen im Körper gebunden und neutralisiert werden .

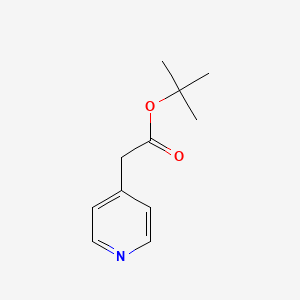

Zwischenprodukte der Arzneimittelsynthese

Verbindungen wie this compound können als Zwischenprodukte bei der Synthese von mehrmolekularigen Arzneimitteln dienen. Sie können mit anderen Arzneimittelmolekülen reagieren, um neue therapeutische Wirkstoffe mit potenziell verstärkter oder kombinierter Wirkung zu erzeugen .

Europe PMC - Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid… Springer - Synthesis, characterization, antioxidant, and antibacterial activities… NVEO - Synthesis, Characterization And Biological Activity Applications Of New…

Wirkmechanismus

Target of Action

The primary target of 4-(Hydrazinecarbonyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes and have been implicated in the progression of certain types of cancer .

Mode of Action

4-(Hydrazinecarbonyl)benzamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition is believed to occur through the compound’s interactions with the enzyme’s active sites .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by 4-(Hydrazinecarbonyl)benzamide can affect several biochemical pathways. Carbonic anhydrases play a key role in maintaining pH homeostasis, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate . By inhibiting carbonic anhydrase IX, 4-(Hydrazinecarbonyl)benzamide may disrupt these processes, potentially leading to a range of downstream effects .

Pharmacokinetics

The compound’s efficacy against its target suggests that it may have favorable bioavailability .

Result of Action

The inhibition of carbonic anhydrase IX by 4-(Hydrazinecarbonyl)benzamide can lead to various molecular and cellular effects. For instance, the compound has shown potential anti-proliferative effectiveness against certain cancer cell lines . In one study, a derivative of the compound exhibited cytotoxic activity against U87 and HeLa cancer cells .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(Hydrazinecarbonyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have various physiological effects, including the modulation of vascular tone and inflammation . The interaction between 4-(Hydrazinecarbonyl)benzamide and sEH involves the binding of the compound to the enzyme’s catalytic pocket, which consists of tyrosine and aspartate residues . This binding inhibits the enzyme’s activity, leading to increased levels of EETs and their associated physiological effects.

Cellular Effects

4-(Hydrazinecarbonyl)benzamide has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting soluble epoxide hydrolase, 4-(Hydrazinecarbonyl)benzamide increases the levels of epoxyeicosatrienoic acids, which can modulate leukocyte adhesion, platelet aggregation, and vascular smooth muscle cell migration . These effects contribute to the compound’s potential therapeutic applications in treating hypertension, vascular inflammation, and pain.

Molecular Mechanism

The molecular mechanism of 4-(Hydrazinecarbonyl)benzamide involves its interaction with the catalytic pocket of soluble epoxide hydrolase. The compound binds to the enzyme, preventing it from catalyzing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which exert various physiological effects, including vasodilation and anti-inflammatory actions. Additionally, 4-(Hydrazinecarbonyl)benzamide may influence gene expression by modulating the activity of transcription factors involved in inflammatory and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Hydrazinecarbonyl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(Hydrazinecarbonyl)benzamide maintains its inhibitory activity on soluble epoxide hydrolase over extended periods, leading to sustained increases in epoxyeicosatrienoic acid levels

Dosage Effects in Animal Models

The effects of 4-(Hydrazinecarbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase, leading to beneficial physiological effects such as reduced blood pressure and inflammation . At higher doses, 4-(Hydrazinecarbonyl)benzamide may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal metabolic processes . Determining the optimal dosage for therapeutic applications is crucial to maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

4-(Hydrazinecarbonyl)benzamide is involved in metabolic pathways related to the metabolism of epoxyeicosatrienoic acids. The compound inhibits soluble epoxide hydrolase, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which can modulate various physiological processes, including vasodilation, anti-inflammatory actions, and regulation of blood pressure

Transport and Distribution

The transport and distribution of 4-(Hydrazinecarbonyl)benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cells, 4-(Hydrazinecarbonyl)benzamide may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(Hydrazinecarbonyl)benzamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(Hydrazinecarbonyl)benzamide may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic pathways

Eigenschaften

IUPAC Name |

4-(hydrazinecarbonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIISHJHWEMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408616 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22590-92-7 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate](/img/structure/B1310676.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)